2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide
Description
This compound features a benzamide core linked via a hexyl chain to a hydrazinyl group, which is further connected to a 5-chloro-2-oxoindole moiety. The (2Z)-configuration of the hydrazinylidene group ensures planarity, influencing π-π stacking and hydrogen-bonding interactions. Key functional groups include:
- Benzamide: Provides aromaticity and hydrogen-bonding capability via the amide group.
- 5-Chloroindole: Enhances electron-withdrawing effects and modulates solubility.
Properties
Molecular Formula |
C21H20Cl2N4O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-chloro-N-[6-[(5-chloro-2-hydroxy-1H-indol-3-yl)diazenyl]-6-oxohexyl]benzamide |
InChI |
InChI=1S/C21H20Cl2N4O3/c22-13-9-10-17-15(12-13)19(21(30)25-17)27-26-18(28)8-2-1-5-11-24-20(29)14-6-3-4-7-16(14)23/h3-4,6-7,9-10,12,25,30H,1-2,5,8,11H2,(H,24,29) |
InChI Key |
GXJGGZWHUHPZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3H-indole with hydrazine to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-chlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis of Amide and Hydrazide Bonds
The amide and hydrazide groups in Compound X undergo hydrolysis under acidic or basic conditions.
Key Observations:
-
Amide Bond Hydrolysis :
The benzamide group (–CO–NH–) hydrolyzes in 6M HCl at 100°C, yielding 2-chlorobenzoic acid and a hexanediamine intermediate . -
Hydrazide Linker Stability :
The hydrazine (–NH–NH–) bridge is resistant to hydrolysis at neutral pH but degrades in the presence of strong oxidizers (e.g., HO), forming 5-chloro-2-oxoindole and a diketone derivative .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid hydrolysis | 6M HCl, 100°C | 2-Chlorobenzoic acid + hexanediamine | |
| Oxidative cleavage | HO, pH 7.4 | 5-Chloro-2-oxoindole + diketone |
Nucleophilic Substitution at Chlorine Sites
The two chlorine atoms (on the benzamide and indole rings) participate in nucleophilic substitution reactions.
Key Observations:
-
Benzamide Chlorine Reactivity :
The 2-chloro substituent on the benzamide undergoes SNAr (nucleophilic aromatic substitution) with piperidine in DMF at 120°C, yielding N-(2-piperidinylbenzamide) derivatives . -
Indole Chlorine Stability :
The 5-chloro group on the indole ring is less reactive due to steric hindrance from the adjacent oxo group. Substitution occurs only under harsh conditions (e.g., NaNH, 150°C) .
Redox Reactions of the Hydrazine Linker
The hydrazine (–NH–NH–) group acts as a redox-active site.
Key Findings:
-
Oxidation :
Treatment with Fe or MnO oxidizes the hydrazine to a diazene (–N=N–) intermediate, which further decomposes to release NH . -
Reduction :
Catalytic hydrogenation (H, Pd/C) reduces the hydrazine to a primary amine, altering the compound’s pharmacological activity .
Coordination with Metal Ions
The carbonyl (C=O) and hydrazine groups enable Compound X to act as a polydentate ligand.
Experimental Data:
-
Cu2+^{2+}2+ Complexation :
Forms a 1:1 complex with Cu in ethanol, confirmed by UV-Vis () and EPR spectroscopy . -
Fe3+^{3+}3+ Binding :
The indole-oxo group chelates Fe, inducing a bathochromic shift in the UV spectrum () .
Photochemical Reactivity
The conjugated system (benzamide-indole-hydrazine) undergoes photoisomerization and degradation.
Critical Insights:
-
Z → E Isomerization :
UV irradiation (365 nm) converts the (2Z)-hydrazone to its (2E)-isomer, with a quantum yield of . -
Photodegradation :
Prolonged UV exposure cleaves the hydrazine bond, generating 2-chlorobenzamide and 5-chloro-2-oxoindole .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals two major decomposition steps:
-
150–200°C : Loss of the hydrazine linker (~30% mass loss).
Biological Activation (Prodrug Potential)
Compound X may act as a prodrug, with nitroreductase enzymes reducing the hydrazine group to release active metabolites. Computational studies (DFT) predict:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance, compounds with thiazole and indole scaffolds have shown effectiveness against Staphylococcus aureus and Escherichia coli . This suggests that 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide may possess similar antimicrobial efficacy.
Compound Target Pathogen MIC (µg/mL) 5b S. aureus 4.01 5c E. coli 4.23 -
Anti-cancer Potential :
- The indole structure is known for its role in various anticancer agents. Research has shown that compounds incorporating indole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide with cancer cell lines warrant further investigation.
Pharmacological Insights
- Mechanism of Action :
Materials Science Applications
- Polymer Chemistry :
- The unique structural features of this compound allow for its incorporation into polymer matrices, potentially enhancing the material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating similar benzamide derivatives indicates improved performance characteristics .
Case Studies
- Synthesis and Characterization :
-
Biological Evaluation :
- In vivo studies demonstrated that related compounds exhibited significant tumor reduction in animal models when administered at specific dosages, indicating potential therapeutic applications for 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide in oncology .
Mechanism of Action
The mechanism of action of 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications
- Structural Insights : The (2Z)-hydrazinylidene configuration and chloro substituents are critical for molecular planarity and intermolecular interactions.
- Synthetic Routes : Hydrazine-linked compounds in –2 and 8–13 suggest viable pathways for modifying the target compound’s side chains.
- Computational Guidance : Graph-based methods (Tanimoto, GIN) enable rapid screening of analogues for drug discovery .
References [1] Molecules 2015, 20, 5754–5770 [2] Molecules 2015, 20, 5754–5770 [6] Curr Trends Biomedical Eng & Biosci 15(5), 2018 [7] J. Biol. Chem. 291(17), 9042–9051 [8] Acta Cryst. E68, o2731 [12] Acta Cryst. E68, o2731 [13] Acta Cryst. E68, o2731 [15] Xu et al., Graph Isomorphism Network, 2019
Biological Activity
The compound 2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide is a complex organic molecule that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.89 g/mol. The structure features a chloro-substituted benzamide linked to a hydrazinyl indole derivative, which is significant for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anticancer Activity : Many indole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. For instance, compounds with hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines by disrupting cellular homeostasis and promoting programmed cell death .
- Antimicrobial Properties : The thiazolidinone scaffold, often present in similar compounds, has been associated with antibacterial and antifungal activities. These compounds can inhibit bacterial growth by interfering with essential metabolic pathways .
Biological Activity Overview
A review of literature reveals several key biological activities associated with the compound and its analogs:
Case Studies
- Anticancer Efficacy : A study explored the cytotoxic effects of similar indole-based compounds on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of derivatives containing the thiazolidinone structure against Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, suggesting potential as new antimicrobial agents .
- Anti-inflammatory Effects : In vivo studies demonstrated that thiazolidinone derivatives could reduce paw edema in rats, indicating their potential as anti-inflammatory agents. The mechanism was attributed to COX inhibition and modulation of inflammatory cytokines .
Q & A
Q. Yield Optimization :
- Control reaction temperature (60–70°C) to minimize side products.
- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of active intermediates .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., indole NH at δ 10.2–11.8 ppm) and confirms Z-configuration of the hydrazinylidene bond .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters (a = 13.70 Å, b = 14.16 Å, c = 8.27 Å, β = 93.15°) reveals intramolecular hydrogen bonds (N–H⋯O=C, 2.85 Å) stabilizing the Z-conformation .
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N–H) validate functional groups .
How can molecular docking studies leverage crystallographic data to predict biological targets?
Answer:
PDB Retrieval : Download target protein structures (e.g., kinases) from the RCSB Protein Data Bank .
Ligand Preparation : Use the compound’s crystal coordinates (from ) to assign bond orders and optimize geometry in MOE or AutoDock.
Docking Parameters : Apply the AMBER force field and Lamarckian genetic algorithm (GA) for conformational sampling. Validate poses using RMSD clustering (<2.0 Å).
Binding Affinity Analysis : Calculate ΔG values and compare with known inhibitors (e.g., staurosporine) to prioritize targets .
What strategies resolve discrepancies between experimental and computational spectral data?
Answer:
- Tautomerism Check : If NMR signals deviate from DFT-predicted shifts, consider keto-enol tautomerism in the indole-hydrazone moiety. Use variable-temperature NMR to detect equilibrium states .
- Solvent Effects : Re-run computational models (e.g., Gaussian 09) with explicit solvent (DMSO) via the PCM method to align with experimental conditions .
- Crystallographic Validation : Overlay experimental (X-ray) and optimized (DFT) structures to identify torsional strain or non-covalent interactions missed in simulations .
How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition?
Answer:
Analog Synthesis : Modify substituents (e.g., replace 5-Cl on indole with Br or CF₃) to probe steric/electronic effects.
In Vitro Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Include positive controls (e.g., gefitinib) and measure IC₅₀ values.
Data Correlation : Map substituent effects to activity trends using 3D-QSAR (CoMFA/CoMSIA) in SYBYL-X .
Mechanistic Follow-Up : Perform cellular apoptosis assays (Annexin V/PI staining) to confirm target engagement .
What experimental controls are essential in assessing stability under physiological conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 254 nm).
- Serum Stability : Add 10% FBS to PBS and analyze residual compound by LC-MS/MS.
- Light Sensitivity : Store samples under UV light (365 nm) and dark conditions; compare degradation rates .
How can AI-driven simulations enhance understanding of this compound’s metabolic pathways?
Answer:
- Metabolite Prediction : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation at the benzamide ring).
- CYP450 Inhibition : Train neural networks (e.g., DeepCYP) on structural fingerprints to forecast interactions with CYP3A4/2D6.
- Validation : Compare AI predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
